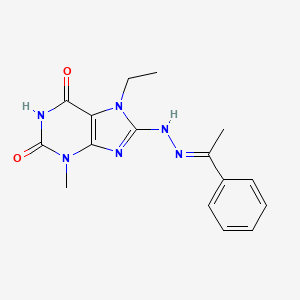

(E)-7-ethyl-3-methyl-8-(2-(1-phenylethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to the class of purine diones, a group of nitrogen-containing heterocycles that have garnered interest due to their diverse biological activities and potential in medicinal chemistry. Although specific studies on this compound are limited, research on similar purine dione derivatives offers insights into their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of purine dione derivatives often involves multi-step reactions, including intramolecular alkylation and cycloaddition reactions. For example, derivatives similar to the target compound have been synthesized through reactions involving thiadiazolyl and purineselenyl groups, showcasing the versatility of purine dione chemistry in introducing various functional groups (Gobouri, 2020; Šimo et al., 1998).

Molecular Structure Analysis

Quantitative studies on the intermolecular interactions within purine dione derivatives, such as hydrogen bonding and stacking interactions, contribute significantly to their stability and biological activities. The molecular structure is often elucidated using spectroscopic methods and crystallography, providing insights into the electronic and spatial configuration critical for their reactivity and function (Shukla et al., 2020).

Chemical Reactions and Properties

Purine diones undergo various chemical reactions, including ionisation and methylation, influenced by their substituents. The presence of specific groups can lead to different reactivity patterns, such as proton loss from specific positions or steric hindrance affecting methylation sites (Rahat et al., 1974).

Aplicaciones Científicas De Investigación

Materials Science and Chemical Synthesis

Alternating Copolymers via Diels-Alder and Ene Reactions : Research on reactive dienophiles like 4-Phenyl-l,2,4-triazoline-3,5-dione indicates the potential of purine derivatives in polymer science for creating alternating copolymers through reactions like Diels-Alder and ene reactions. These reactions highlight the compound's utility in synthesizing new materials with potentially unique properties (Mallakpour & Butler, 1985).

Anticancer Research

Anticancer Potential of Novel Chromene Derivatives : The study on the synthesis of novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides exhibits significant activity against certain cancer cell lines. This research suggests that compounds with complex hydrazinyl purine structures could be explored further for their anticancer potential, highlighting the importance of such molecules in pharmaceutical research (Abdel‐Aziz et al., 2013).

Bioactive Substance Synthesis

Functional Derivatives of Theophyllines : Investigations into the synthesis of new functional derivatives of 7-arylalkyl-8-hydrazine theophyllines suggest the broad applicability of hydrazinyl purine derivatives in creating bioactive substances. These studies focus on the potential for these derivatives to be used in treating a range of conditions, underscoring the versatility of purine-based compounds in developing new therapeutic agents (Korobko, 2016).

Molecular Structure and Pharmacological Effects

Crystallographic and Computational Study of Purine Derivatives : Research on the crystal structure of substituted purine derivatives, including caffeine analogs, highlights the importance of understanding the molecular structure for pharmacological effects. This study provides insights into how modifications to the purine core can impact molecular interactions and stability, potentially influencing the biological activity of these compounds (Mabied et al., 2014).

Propiedades

IUPAC Name |

7-ethyl-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2/c1-4-22-12-13(21(3)16(24)18-14(12)23)17-15(22)20-19-10(2)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H,17,20)(H,18,23,24)/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDUCSIZUNEKTJ-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1NN=C(C)C3=CC=CC=C3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(N=C1N/N=C(\C)/C3=CC=CC=C3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-7-ethyl-3-methyl-8-(2-(1-phenylethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2495774.png)

![N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2495775.png)

![1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2495789.png)